molecular formula C11H10O3 B13182729 methyl 2H-chromene-8-carboxylate

methyl 2H-chromene-8-carboxylate

Cat. No.: B13182729
M. Wt: 190.19 g/mol
InChI Key: HZEWNOQVLIPMHH-UHFFFAOYSA-N
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Description

Methyl 2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2H-chromene-8-carboxylate typically involves cyclization reactions. One common method is the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2H-chromene-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chromene-8-carboxylic acids, dihydrochromene derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Methyl 2H-chromene-8-carboxylate can be compared with other similar compounds, such as:

    Coumarins: Like chromenes, coumarins are oxygen-containing heterocycles with diverse biological activities.

    Flavonoids: Flavonoids are another class of compounds with a similar structure to chromenes.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Methyl 2H-chromene-8-carboxylate is a compound belonging to the chromene family, characterized by its fused benzene and pyran ring structure. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_3
  • Molecular Weight : Approximately 194.20 g/mol.
  • Functional Groups : Contains a carboxylate group at the 8-position, which is significant for its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound demonstrated substantial antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Enterococcus faecalis8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These findings suggest that this compound could serve as a potential lead compound in the development of new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For instance, a derivative exhibited low micromolar potency against tumor-associated carbonic anhydrases (CA IX and CA XII), which are recognized as targets for cancer therapy.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HCT-116 (Colon Cancer)3.5
HepG-2 (Liver Cancer)4.0

The mechanism of action appears to involve the inhibition of tumor growth by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The results indicated that specific modifications to the chromene structure enhanced antimicrobial potency, particularly against resistant strains .
  • Case Study on Anticancer Mechanism : Another investigation focused on the apoptotic effects of this compound derivatives on human cancer cell lines. The study revealed that these compounds could effectively inhibit tumor growth by targeting specific cellular pathways involved in apoptosis .

Properties

IUPAC Name

methyl 2H-chromene-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEWNOQVLIPMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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